molecular formula C18H29NO3S B2710243 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane CAS No. 898654-55-2

1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane

Cat. No.: B2710243
CAS No.: 898654-55-2
M. Wt: 339.49
InChI Key: PVKLKIPFSXQEEO-UHFFFAOYSA-N
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Description

1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane is a versatile chemical compound with diverse scientific applications. It is known for its potential in medicinal research for developing new drugs and in organic synthesis for creating complex molecules efficiently.

Preparation Methods

The synthesis of 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane typically involves several steps:

    Starting Materials: The synthesis begins with 4-ethoxy-5-isopropyl-2-methylphenol and azepane.

    Sulfonylation: The phenol group is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.

    Coupling Reaction: The sulfonyl derivative is then coupled with azepane using a suitable coupling agent, such as a carbodiimide, to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential as a drug candidate in medicinal chemistry research.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azepane ring may also interact with biological membranes, affecting their properties and functions .

Comparison with Similar Compounds

1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane can be compared with other similar compounds, such as:

    1-((4-Methoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane: Similar structure but with a methoxy group instead of an ethoxy group.

    1-((4-Ethoxy-5-tert-butyl-2-methylphenyl)sulfonyl)azepane: Similar structure but with a tert-butyl group instead of an isopropyl group.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents .

Properties

IUPAC Name

1-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-5-22-17-12-15(4)18(13-16(17)14(2)3)23(20,21)19-10-8-6-7-9-11-19/h12-14H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKLKIPFSXQEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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